molecular formula C8H9NO4S B1289707 3-Amino-5-(methylsulfonyl)benzoic acid CAS No. 151104-75-5

3-Amino-5-(methylsulfonyl)benzoic acid

Cat. No.: B1289707
CAS No.: 151104-75-5
M. Wt: 215.23 g/mol
InChI Key: RJGKNTNJHTUTJD-UHFFFAOYSA-N
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Description

3-Amino-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S It is characterized by the presence of an amino group at the third position and a methylsulfonyl group at the fifth position on a benzoic acid ring

Biochemical Analysis

Biochemical Properties

3-Amino-5-(methylsulfonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amino group. This compound can also undergo oxidation reactions, which are essential in various metabolic pathways . The interactions of this compound with enzymes such as oxidoreductases and transferases highlight its versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis . Additionally, this compound has been shown to alter metabolic fluxes, which can lead to changes in the levels of various metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors such as light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved stress responses . At high doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites . These interactions can affect metabolic fluxes and alter the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into the mitochondria, where it can participate in metabolic reactions . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration, reduction, and sulfonation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Nitro-5-(methylsulfonyl)benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-(methylsulfonyl)benzoic acid has several scientific research

Properties

IUPAC Name

3-amino-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGKNTNJHTUTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596793
Record name 3-Amino-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151104-75-5
Record name 3-Amino-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylsulfonyl-5-nitrobenzoic acid (D11) (7.5 g) was dissolved in methanol (250 ml) and Raney nickel was added. The mixture was stirred under hydrogen at atmospheric pressure and room temperature overnight. The mixture was heated to dissolve precipitated product and filtered hot. The filter cake was washed with hot MeOH and the combined filtrates were evaporated to give D12 (5.97 g) an off-white solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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